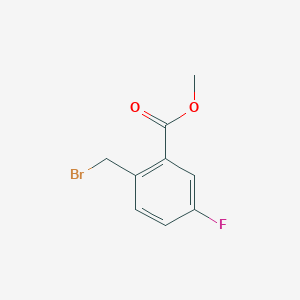
Methyl 2-(bromomethyl)-5-fluorobenzoate
Übersicht
Beschreibung
Methyl 2-(bromomethyl)-5-fluorobenzoate is a chemical compound that is part of a broader class of halogenated aromatic esters. These compounds are of interest due to their reactivity and potential applications in various chemical syntheses, including pharmaceuticals and imaging agents for positron emission tomography (PET) .
Synthesis Analysis
The synthesis of compounds related to Methyl 2-(bromomethyl)-5-fluorobenzoate often involves halogenation, esterification, and other functional group transformations. For instance, an efficient synthesis route for a similar compound, Methyl 2-amino-5-fluorobenzoate, starts with 3-fluorobenzoic acid, followed by a series of reactions including nitrification, esterification, and hydronation, achieving a high yield of 81% . Another related compound, 3-Bromo-2-fluorobenzoic acid, was synthesized from 2-amino-6-fluorobenzonitrile through bromination, hydrolysis, diazotization, and deamination, with an overall yield of 38% .
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-(bromomethyl)-5-fluorobenzoate has been studied using various analytical techniques. For example, the crystal structure of Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was determined, revealing that it crystallizes in the triclinic space group with two independent but chemically identical molecules in the asymmetric unit . Additionally, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using density functional theory (DFT), providing insights into its vibrational modes, electronic properties, and non-linear optical (NLO) activity .
Chemical Reactions Analysis
The reactivity of halomethylbenzoyl compounds, which are structurally related to Methyl 2-(bromomethyl)-5-fluorobenzoate, has been explored in enzymatic contexts. For instance, the bromo analogue of [p-(halomethyl)benzoyl]formates was found to be a competitive inhibitor for benzoylformate decarboxylase, leading to the formation of a modified cofactor and ultimately yielding p-methylbenzoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-(bromomethyl)-5-fluorobenzoate and related compounds are influenced by their molecular structure. The presence of halogen atoms, such as bromine and fluorine, can significantly affect their reactivity, boiling and melting points, solubility, and other physicochemical characteristics. For example, the study of Methyl 2-amino 5-bromobenzoate provided detailed information on its vibrational wavenumbers, molecular electrostatic potential, and thermodynamic properties at different temperatures .
Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-Cancer Drugs
Methyl 2-(bromomethyl)-5-fluorobenzoate plays a role in the synthesis of key intermediates for anti-cancer drugs. One example is its involvement in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for drugs inhibiting thymidylate synthase, a target in cancer treatment (Cao Sheng-li, 2004).
Development of High Affinity Radioligands
This chemical is used in the development of radioligands for positron emission tomography (PET) imaging. For instance, it contributes to the synthesis of compounds used for imaging monkey brain metabotropic glutamate subtype-5 receptors, crucial in neurological research (F. Siméon et al., 2007).
Investigation of Molecular Structures
The compound is also significant in research focused on understanding the molecular structure and behavior of various chemicals. Studies have utilized derivatives of Methyl 2-(bromomethyl)-5-fluorobenzoate to elucidate crystal structures and molecular associations, contributing to the broader field of crystallography and materials science (Ben Ebersbach et al., 2022).
Enzymatic Processing Studies
Additionally, it is used in studies examining the enzymatic processing of various compounds. For example, research on the benzoylformate decarboxylase enzyme, a thiamin pyrophosphate-dependent enzyme, utilizes derivatives of this compound to understand different substrate behaviors and enzymatic pathways (L. Reynolds et al., 1988).
Eigenschaften
IUPAC Name |
methyl 2-(bromomethyl)-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSNENBHAODEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569255 | |
| Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-5-fluorobenzoate | |
CAS RN |
138786-65-9 | |
| Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(bromomethyl)-5-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

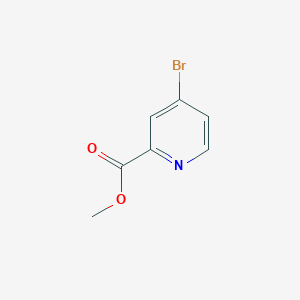
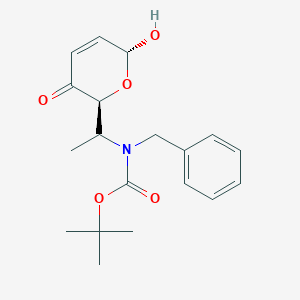

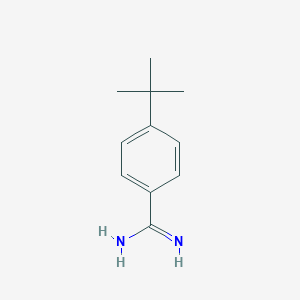
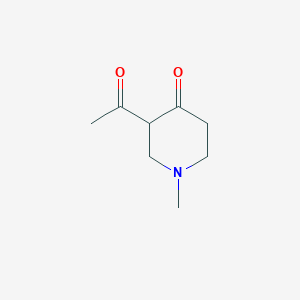

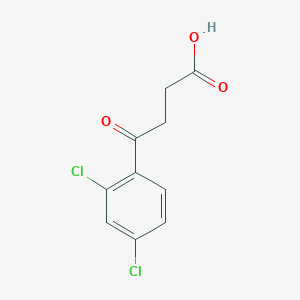
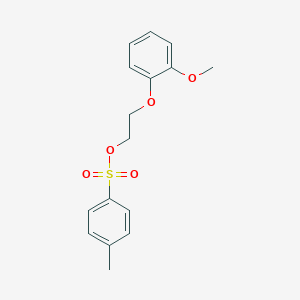
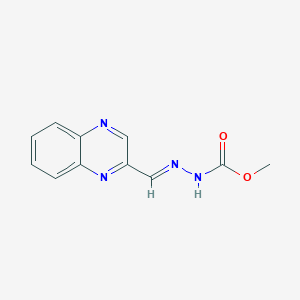
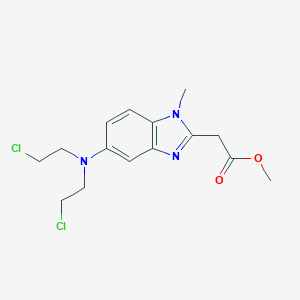
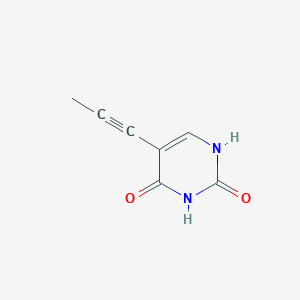
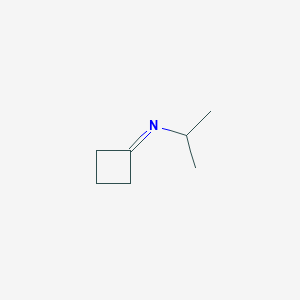

![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)